N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-2-pyridin-3-ylacetamide
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Overview
Description
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-2-pyridin-3-ylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a pyridine ring, and a sulfonyl group. These structural elements contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-2-pyridin-3-ylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative and a suitable halide precursor.
Final Assembly: The final step involves the coupling of the pyrrolidine and pyridine intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-2-pyridin-3-ylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Biochemistry: The compound is used to study enzyme interactions, receptor binding, and other biochemical processes.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Macrocyclic α-ketoamide
Uniqueness
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-2-pyridin-3-ylacetamide is unique due to its specific combination of structural features, including the pyrrolidine ring, pyridine ring, and sulfonyl group. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-5-13-10-18(22(2,20)21)11-14(13)17-15(19)8-12-6-4-7-16-9-12/h4,6-7,9,13-14H,3,5,8,10-11H2,1-2H3,(H,17,19)/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCYEGQSVPOXLU-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)CC2=CN=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)CC2=CN=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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